(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane
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Description
“(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane” is a complex organic compound with the molecular formula C44H44N2P2 . It’s a structural motif in organic synthesis, particularly as diphosphine ligands with a C2-alkyl-linker chain .
Synthesis Analysis
The synthesis of this compound is not straightforward. The compound is synthesized via radical difunctionalization of ethylene, a fundamental C2 unit, with two phosphine-centered radicals . This process is guided by the computational analysis with the artificial force induced reaction (AFIR) method, a quantum chemical calculation-based automated reaction path search tool .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It has two defined stereocentres . The compound has a cyclohexane ring with two nitrogen atoms attached to it. Each nitrogen atom is connected to a benzyl group, which is further connected to a diphenylphosphino group .Chemical Reactions Analysis
This compound is known to bind to many metal centers in a bidentate fashion to stabilize the corresponding metal complex via the chelation effect originating from its entropic advantage over monodentate ligands . It is often used in transition-metal-catalyzed transformations .Physical and Chemical Properties Analysis
The compound has a boiling point of 736.1±60.0 °C at 760 mmHg . It has a molar refractivity and a polar surface area of 56 Å . The compound has 2 H bond acceptors and 2 H bond donors .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2-diphenylphosphanylphenyl)-N-[(1S,2S)-2-[(2-diphenylphosphanylphenyl)methylideneamino]cyclohexyl]methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H40N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-34,41-42H,15-16,29-30H2/t41-,42-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUKRENTSKVSIL-COCZKOEFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H40N2P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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